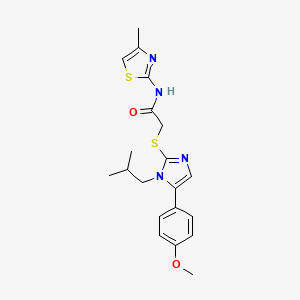

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a thioether-linked imidazole and thiazole scaffold. The imidazole moiety is substituted with an isobutyl group at the N1 position and a 4-methoxyphenyl group at the C5 position, while the thiazole ring contains a 4-methyl substituent. Such structural features are designed to optimize interactions with biological targets, particularly in anticancer applications, by balancing lipophilicity (isobutyl group) and electronic effects (4-methoxyphenyl) .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S2/c1-13(2)10-24-17(15-5-7-16(26-4)8-6-15)9-21-20(24)28-12-18(25)23-19-22-14(3)11-27-19/h5-9,11,13H,10,12H2,1-4H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFGKZUASOPGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a thioether linkage. Key steps include:

Synthesis of 1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole: This can be achieved through the condensation of 4-methoxybenzaldehyde with isobutylamine, followed by cyclization with glyoxal.

Synthesis of 4-methylthiazol-2-amine: This intermediate can be prepared by the reaction of 2-bromo-4-methylthiazole with ammonia.

Coupling Reaction: The final step involves the coupling of the imidazole and thiazole intermediates using a suitable thiolating agent such as thiourea, followed by acylation with chloroacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole and thiazole rings can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole and thiazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.

Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Thiazole Substituents

- Compound 9e (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Key Difference: Replaces the imidazole-thioether with a triazole-phenoxymethyl linker.

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides () :

- Example : 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4a)

- Key Difference : Lacks the 4-methoxyphenyl and isobutyl groups on the imidazole.

- Impact : Shows moderate apoptosis induction (23.30 µM IC50 against A549 cells) but lower selectivity than analogues with tetrazole substituents (e.g., 4c) .

Key Observations :

- Thiazole Substituents : Methyl groups (as in the target compound) may enhance metabolic stability compared to phenyl substituents .

- Imidazole Modifications : The isobutyl group in the target compound likely increases lipophilicity, improving membrane permeability over polar substituents (e.g., triazole in 9e) .

- 4-Methoxyphenyl Role : Electron-donating methoxy groups can enhance π-π stacking with aromatic residues in target proteins, as seen in docking studies of similar compounds .

Research Findings and Implications

- Docking Studies (): Compounds with similar triazole/imidazole scaffolds show binding to active sites via hydrogen bonding and hydrophobic interactions. The target compound’s 4-methoxyphenyl group may enhance binding affinity compared to non-aromatic substituents .

- Limitations : Lack of explicit pharmacokinetic data (e.g., solubility, metabolic stability) for the target compound necessitates further study.

Biological Activity

The compound 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that integrates multiple functional groups, including imidazole, thiazole, and acetamide moieties. This structural diversity suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 417.6 g/mol. The compound features an isobutyl group and a methoxyphenyl substituent, contributing to its chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5O2S2 |

| Molecular Weight | 417.6 g/mol |

| Structure | Structure |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The imidazole ring is known to participate in enzyme inhibition, while the thiazole moiety may enhance binding affinity to specific receptors or enzymes involved in disease processes. The acetamide group can undergo hydrolysis, potentially leading to biologically active metabolites.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing imidazole and thiazole rings have shown promising antimicrobial properties. For instance, derivatives of thiazole have been reported to inhibit bacterial growth effectively .

- Anticancer Potential : Imidazole derivatives are frequently studied for their anticancer effects due to their ability to modulate cell proliferation pathways. Some studies have demonstrated that thiazole derivatives can act as inhibitors of cancer-related enzymes, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Certain thiazole-containing compounds have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Study on Anticancer Activity

A study evaluated the anticancer potential of various thiazole derivatives, including those structurally related to our compound. The results indicated that some derivatives effectively inhibited the proliferation of cancer cell lines with IC50 values in the low micromolar range, demonstrating significant promise for further development as anticancer agents .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial activity of imidazole-thiazole hybrids against various pathogens. The findings revealed that these compounds exhibited broad-spectrum activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy.

Summary of Biological Activities

Q & A

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound contains an imidazole core substituted with an isobutyl group and 4-methoxyphenyl ring, linked via a thioether bridge to an acetamide group bound to a 4-methylthiazole. The imidazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the thioether bridge enhances metabolic stability . The 4-methoxyphenyl group may modulate lipophilicity and membrane permeability, critical for cellular uptake .

Structural Comparison of Analogues

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves:

- Step 1: Formation of the imidazole ring via cyclocondensation of substituted amidines with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the thioether linkage by reacting the imidazole-2-thiol intermediate with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in ethanol with K₂CO₃ as a base .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers validate the compound’s purity and structural integrity?

- Analytical Techniques:

- HPLC-MS : To confirm molecular weight and detect impurities.

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy proton at δ 3.8 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Advanced Research Questions

Q. How do substituent variations on the imidazole and thiazole rings affect biological activity?

- Case Study : compared analogues with halogenated phenyl groups, showing that 4-chlorophenyl substitution reduced IC50 by 10-fold compared to methoxy groups, likely due to enhanced hydrophobic interactions with enzyme pockets.

- SAR Recommendations :

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve target binding .

- Modify the thiazole’s methyl group to bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects in enzyme inhibition .

Q. What strategies resolve contradictions in solubility and bioactivity data across analogues?

- Issue : Methoxy groups improve solubility but reduce membrane permeability.

- Solution :

- Use logP calculations (e.g., XLogP3) to balance hydrophilicity (target logP ~2.5–3.5) .

- Perform molecular dynamics simulations to predict conformation-dependent solubility .

- Experimental Validation : Compare in vitro permeability (Caco-2 assays) with in silico predictions for analogues .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

- Hypothesis : The thioacetamide linkage may act as a Michael acceptor, covalently binding cysteine residues in target enzymes (e.g., kinases) .

- Testing Protocol :

- Kinase Inhibition Assays : Screen against a panel of 50 kinases at 10 µM.

- Mass Spectrometry : Identify covalent adducts with catalytic cysteine residues .

- Mutagenesis Studies : Replace cysteine with serine in target enzymes to confirm binding specificity .

Methodological Guidance Table

| Challenge | Recommended Approach | Key References |

|---|---|---|

| Low synthetic yield in Step 1 | Optimize cyclocondensation temperature (70–80°C) and use anhydrous DMF | |

| Poor solubility in aqueous buffers | Use co-solvents (e.g., 10% DMSO/PBS) or formulate as nanocrystals | |

| Data variability in enzyme assays | Standardize assay conditions (pH 7.4, 1 mM DTT) and use positive controls (e.g., staurosporine) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.